Tetrafluoroterephthalaldehyde

Descripción general

Descripción

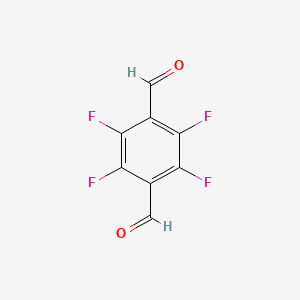

Tetrafluoroterephthalaldehyde, also known as 2,3,5,6-Tetrafluoroterephthalaldehyde, is a chemical compound with the molecular formula C8H2F4O2 . It has an average mass of 206.094 Da and a monoisotopic mass of 205.999084 Da .

Synthesis Analysis

Tetrafluoroterephthalaldehyde has been used as an active aldehyde monomer in the synthesis of covalent organic frameworks (COFs) . It has been shown to accelerate the reaction and improve the crystallinity and porosity of the COFs . A low-temperature approach has been used to synthesize COFs via a direct cyclotrimerization of aromatic aldehyde using ammonium iodide as a facile nitrogen source .Molecular Structure Analysis

The molecular structure of Tetrafluoroterephthalaldehyde has been analyzed in various studies . It has been found to have a density of 1.6±0.1 g/cm3, a boiling point of 252.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Chemical Reactions Analysis

Tetrafluoroterephthalaldehyde has been involved in various chemical reactions. For instance, it has been used in the synthesis of highly crystalline fluorinated covalent organic frameworks for selective guest adsorption . It has also been used in the synthesis of perfluorinated covalent triazine frameworks .Physical And Chemical Properties Analysis

Tetrafluoroterephthalaldehyde has several physical and chemical properties. It has a molar refractivity of 39.7±0.3 cm3, a polar surface area of 34 Å2, and a polarizability of 15.8±0.5 10-24 cm3 . It also has a molar volume of 129.6±3.0 cm3 .Aplicaciones Científicas De Investigación

Tetrafluoroterephthalaldehyde: A Comprehensive Analysis of Scientific Research Applications

1. Synthesis of Porous Covalent Organic Frameworks (COFs) Tetrafluoroterephthalaldehyde is crucial in synthesizing porous COFs, which serve as effective adsorbents for extracting nitroaromatic compounds (NACs) from water samples. This application is significant in environmental chemistry for purifying water contaminated with industrial pollutants .

Fabrication of Magnetic Fluorinated COFs: This compound is used in the room-temperature synthesis of magnetic fluorinated COFs by in situ polymerization on the surface of carboxylated Fe3O4 nanoparticles. These frameworks have potential applications in magnetic resonance imaging (MRI) as contrast agents and in drug delivery systems .

Fluorophore Stabilization: Tetrafluoroterephthalaldehyde may contribute to the stabilization of fluorophores, which are emissive molecules used widely in spectroscopy, laser physics, and forensics for their ability to re-emit light upon excitation .

Safety and Hazards

Direcciones Futuras

Future research directions could involve exploring the use of Tetrafluoroterephthalaldehyde in the synthesis of other types of covalent organic frameworks or in other chemical reactions . Its unique properties, such as its ability to form hydrogen bonds with hydrogen atoms, could be leveraged in the design of new materials or in the development of new chemical reactions .

Mecanismo De Acción

Target of Action

Tetrafluoroterephthalaldehyde, also known as 2,3,5,6-TFTA, is primarily targeted towards the synthesis of fluorinated covalent organic polymers (F-COPs) and porous covalent organic frameworks . These materials are used for the efficient removal and detection of perfluorinated compounds (PFCs) and the effective adsorption of nitroaromatic compounds from water samples .

Mode of Action

The compound interacts with its targets through a Schiff base reaction with 4,4-diamino-p-terphenyl (DT), resulting in materials with diverse morphologies . The presence of four fluorine atoms at the 2,3,5,6 positions of the benzene ring in its molecular structure confers unique reactivity and stability . The fluorination enhances its resistance to oxidation and chemical degradation .

Biochemical Pathways

The biochemical pathways affected by Tetrafluoroterephthalaldehyde primarily involve the synthesis of F-COPs. These polymers exhibit remarkable properties such as fluoro-affinity, hydrophobicity, hydrogen bonding, and electrostatic attraction, which enable selective adsorption of PFCs . The adsorption process follows second-order kinetics and adheres to the Langmuir model .

Pharmacokinetics

Its unique molecular structure with fluorine atoms and an aldehyde group contributes to its exceptional stability and reactivity , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The primary result of Tetrafluoroterephthalaldehyde’s action is the creation of materials with high adsorption capacities, selectivity, and stability . These materials demonstrate their potential in environmental remediation and trace-level compound detection, offering promising applications in industrial wastewater treatment and environmental monitoring .

Action Environment

The action of Tetrafluoroterephthalaldehyde is influenced by environmental factors. For instance, its high melting point and boiling point reflect its thermal stability . .

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoroterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHRAPYKYJKACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439595 | |

| Record name | 2,3,5,6-tetrafluoroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoroterephthalaldehyde | |

CAS RN |

3217-47-8 | |

| Record name | 2,3,5,6-tetrafluoroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoroterephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

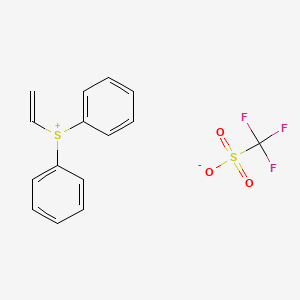

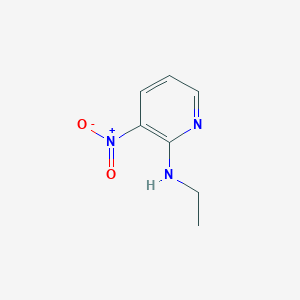

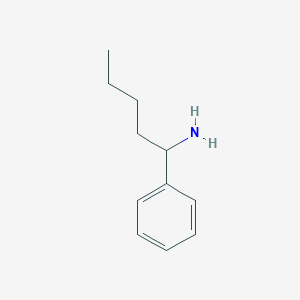

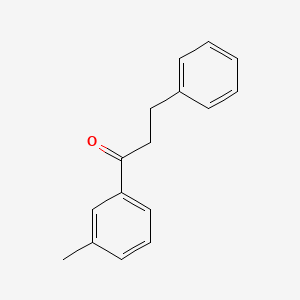

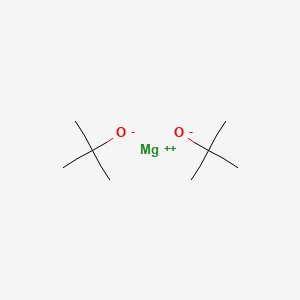

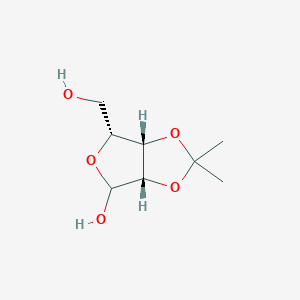

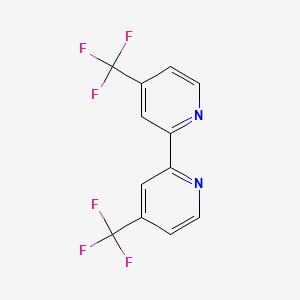

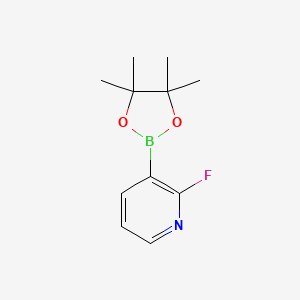

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tetrafluoroterephthalaldehyde contribute to the formation of materials with enhanced mechanical properties?

A1: Tetrafluoroterephthalaldehyde plays a crucial role in creating supramolecular nanotubes with improved mechanical strength. When combined with a pyridine-containing diamine, it forms macrocycles that assemble into nanotubes. The presence of both arene (from the diamine) and perfluoroarene (from Tetrafluoroterephthalaldehyde) units within these nanotubes leads to enhanced arene-perfluoroarene interactions []. These interactions contribute to increased crystallinity and significantly enhance the material's Young's modulus, a measure of stiffness and resistance to deformation [].

Q2: Can you elaborate on the applications of Tetrafluoroterephthalaldehyde in analytical chemistry, specifically in sample preparation techniques?

A2: Tetrafluoroterephthalaldehyde serves as a key building block for synthesizing fluorinated covalent organic polymers (F-COPs) used as adsorbents in solid-phase microextraction (SPME) []. In a study focusing on determining eugenol anesthetics in aquatic products, Tetrafluoroterephthalaldehyde reacted with 1,3,5-tris(4-aminophenyl)benzene to create a porous F-COP []. This F-COP, when used as a coating on an SPME fiber, effectively extracts eugenol anesthetics from complex matrices like fish and shrimp samples, demonstrating its utility in analytical sample preparation [].

Q3: What are the advantages of using Tetrafluoroterephthalaldehyde-based materials in analytical applications like the detection of eugenol anesthetics?

A3: The F-COP derived from Tetrafluoroterephthalaldehyde offers several advantages in analytical applications []. Firstly, the presence of fluorine atoms and the porous structure contribute to a high surface area, enabling efficient adsorption of target analytes like eugenol anesthetics []. Secondly, the F-COP exhibits strong π-π interactions and hydrogen bonding capabilities due to its aromatic rings and imine groups, facilitating selective capture of the target molecules []. These characteristics, combined with good stability and reproducibility, make Tetrafluoroterephthalaldehyde-derived F-COPs promising materials for analytical separations and enrichment in complex samples [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)